molecular formula C14H18BrF3N2 B8126096 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine

Cat. No.: B8126096
M. Wt: 351.20 g/mol
InChI Key: GNXCZLSWRFAHQG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine is a functionalized piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a privileged scaffold in pharmacology, frequently employed to optimize the physicochemical properties of lead compounds and as a conformational scaffold to properly orient pharmacophoric groups for target interaction . This specific compound features a 3-Bromo-5-(trifluoromethyl)benzyl group at one nitrogen and an ethyl moiety at the other, creating a multifunctional building block. The structural attributes of this molecule suggest broad research potential. The piperazine moiety is found in a large span of pharmaceutical agents, including compounds with demonstrated antiviral, antibacterial, anticancer, antidepressant, and antipsychotic activities . The trifluoromethyl group is a critical element in modern agrochemical and pharmaceutical design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a versatile handle for further synthetic elaboration via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse library of analogs from a single advanced intermediate . Piperazine-based compounds are extensively investigated as receptor modulators and kinase inhibitors . The scaffold is a common feature in FDA-approved drugs targeting serotonin receptors for central nervous system (CNS) disorders . Furthermore, the substitution pattern of the benzyl group in this reagent is analogous to those found in compounds studied for their activity on serotonergic pathways, making it a valuable precursor for neuropharmacological research . Its primary research application is as a key synthetic intermediate in the design and development of novel bioactive molecules for preclinical research. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-2-19-3-5-20(6-4-19)10-11-7-12(14(16,17)18)9-13(15)8-11/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXCZLSWRFAHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation-Bromination Strategy

Directed metallation leverages the trifluoromethyl group’s electron-withdrawing effects to activate specific positions on the aromatic ring. In a protocol analogous to the synthesis of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, n-butyllithium (n-BuLi) deprotonates the aromatic ring at −78°C, followed by quenching with a bromine source (e.g., Br₂ or N-bromosuccinimide). For example:

Ar-H+n-BuLiAr-LiBr2Ar-Br\text{Ar-H} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{Br}_2} \text{Ar-Br}

This method achieves regioselective bromination at the 3-position, as demonstrated in coupling reactions yielding 44–56% isolated product.

Radical Bromination of Methyl-Substituted Intermediates

Alternative approaches involve benzylic bromination of 3-bromo-5-trifluoromethyltoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). This method, though less selective, offers scalability for industrial production. Typical conditions include refluxing in CCl₄ or acetonitrile, with yields reaching 60–70% after purification.

Table 1: Comparison of Benzyl Bromide Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
Directed lithiationn-BuLi, Br₂, −78°C, THF44–56≥95
Radical brominationNBS, AIBN, CCl₄, reflux60–70≥90

Preparation of 4-Ethylpiperazine

Selective mono-alkylation of piperazine remains challenging due to its symmetrical structure. Industrial routes prioritize protective group strategies to achieve high regiocontrol.

Boc-Protection and Alkylation

The tert-butoxycarbonyl (Boc) group protects one nitrogen, enabling ethylation at the free amine. For example:

PiperazineBoc2OBoc-piperazineEtBr, K2CO3Boc-4-ethyl-piperazineTFA4-ethyl-piperazine\text{Piperazine} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-piperazine} \xrightarrow{\text{EtBr, K}2\text{CO}_3} \text{Boc-4-ethyl-piperazine} \xrightarrow{\text{TFA}} \text{4-ethyl-piperazine}

This method achieves 75–80% yield over three steps, with Boc deprotection using trifluoroacetic acid (TFA).

Direct Alkylation with Excess Ethylating Agent

Without protection, piperazine reacts with ethyl bromide in a 1:2 molar ratio, producing a mixture of mono- and di-ethylated products. Fractional distillation or chromatography isolates 4-ethyl-piperazine in 30–40% yield, making this method less efficient for large-scale applications.

Table 2: 4-Ethylpiperazine Synthesis Efficiency

MethodReagents/ConditionsYield (%)Selectivity
Boc-protectionBoc₂O, EtBr, K₂CO₃, TFA75–80>99% mono
Direct alkylationEtBr (excess), DMF, 80°C30–4060% mono

Coupling of Benzyl Bromide with 4-Ethylpiperazine

The final step involves nucleophilic substitution, where the secondary amine of 4-ethylpiperazine displaces bromide from the benzyl intermediate.

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Potassium carbonate or triethylamine acts as a base to scavenge HBr, with reflux conditions (80–100°C) driving completion within 12–24 hours. For example, coupling in acetonitrile with K₂CO₃ achieves 85–90% conversion.

Industrial-Scale Purification

Post-reaction, the crude product is purified via silica gel chromatography (hexane:ethyl acetate gradient) or crystallization from ethanol/water mixtures. Industrial protocols report ≥98% purity after crystallization, with overall yields of 65–70% from the benzyl bromide intermediate.

Table 3: Coupling Reaction Parameters

ParameterConditionsYield (%)Purity (%)
SolventAcetonitrile, reflux85–90≥95
BaseK₂CO₃ (3 equiv)80–85≥90
PurificationCrystallization (EtOH/H₂O)65–70≥98

Optimization Strategies for Enhanced Efficiency

Catalytic Approaches

Palladium-catalyzed amination (e.g., Buchwald-Hartwig) offers an alternative to nucleophilic substitution, enabling milder conditions (50–60°C) and higher selectivity. However, catalyst costs (e.g., Pd₂(dba)₃, Xantphos) limit industrial adoption.

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes by improving heat and mass transfer. Pilot studies demonstrate 95% conversion in 30 minutes for analogous piperazine couplings, though scalability remains under investigation.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Key considerations include:

  • Solvent Recovery : Distillation and recycling of acetonitrile reduce waste.

  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) minimize metal loss.

  • Process Safety : Exothermic reactions require jacketed reactors with precise temperature control.

Current industrial protocols achieve batch sizes of 50–100 kg with 60–65% overall yield, targeting pharmaceutical intermediates for oncology therapeutics .

Chemical Reactions Analysis

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound's structure incorporates a piperazine moiety, which is a common feature in many pharmaceuticals. Piperazine derivatives are known for their diverse biological activities, including antidepressant, antipsychotic, and anti-inflammatory effects.

Inhibition of Enzymes

Research has highlighted the potential of piperazine derivatives, including 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine, as inhibitors of specific enzymes involved in lipid metabolism:

  • Monoacylglycerol Lipase (MAGL) : This compound has been investigated for its inhibitory effects on MAGL, an enzyme that regulates endocannabinoid levels. Studies indicate that modifications in the piperazine ring can enhance selectivity and potency against MAGL while minimizing off-target effects on other serine hydrolases .
  • Fatty Acid Amide Hydrolase (FAAH) : Similar to MAGL, FAAH is another target for piperazine derivatives. The ability to design compounds that selectively inhibit these enzymes can lead to significant advancements in treating conditions like pain and anxiety disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine is crucial for optimizing its pharmacological properties:

  • Modification of Substituents : The introduction of various substituents on the piperazine ring can alter the binding affinity and selectivity toward specific targets. For instance, the presence of trifluoromethyl groups has been shown to enhance metabolic stability and bioavailability .
  • Synthesis of Analogues : Researchers have synthesized various analogues to evaluate their efficacy and safety profiles. For example, modifications to the benzyl group or the ethyl substituent on the piperazine can lead to compounds with improved solubility and reduced toxicity .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine in preclinical models:

Anti-Cancer Activity

In vitro studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines. The compound's ability to interfere with signaling pathways related to cell proliferation suggests potential use as an anticancer agent .

Neuropharmacological Studies

Animal studies have shown that compounds with similar structures can modulate neurotransmitter systems, indicating potential applications in treating mood disorders such as depression and anxiety . The dual inhibition of MAGL and FAAH may provide synergistic effects in enhancing endocannabinoid signaling.

Summary of Findings

The exploration of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine reveals its multifaceted applications in medicinal chemistry:

Application Area Details
Enzyme InhibitionSelective inhibitors of MAGL and FAAH; potential for pain management
Structure-Activity RelationshipsModifications enhance potency and selectivity; synthesis of analogues
Anti-Cancer ActivityCytotoxic effects on cancer cell lines; potential for targeted therapies
NeuropharmacologyModulation of neurotransmitter systems; implications for mood disorders

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP): This compound lacks the bromo and ethyl groups but retains the trifluoromethyl substitution. The simplified structure of 3-TFMPP is associated with lower receptor selectivity in some applications .
  • 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine : Substitution at the 2-position of the benzyl group (vs. 3- and 5-positions in the target compound) alters steric interactions with protein targets. The 4-methylcyclohexyl group introduces conformational rigidity, which may enhance binding specificity but reduce solubility .
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine : Methoxy and benzyloxy substituents enhance electron-donating effects, contrasting with the electron-withdrawing Br and CF₃ groups in the target compound. These differences influence π-π stacking and hydrogen-bonding interactions with biological targets .

Piperazine Modifications

  • 4-Ethyl-piperazine vs. Morpholine: Replacing morpholine with 4-ethyl-piperazine (as in ) increases basicity (calculated pKaH = 8.0 vs. 6.4 for morpholine derivatives), improving metabolic stability but reducing selectivity (e.g., T-cell vs. B-cell activity).
  • N-Methylpiperazine : Methyl substitution at the piperazine nitrogen (e.g., in ) reduces steric hindrance compared to ethyl, allowing for more flexible binding conformations. However, this may compromise metabolic stability due to increased susceptibility to oxidative N-dealkylation .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • TRPV1 Antagonists : Pyridinylpiperazine ureas (e.g., from ) exhibit high TRPV1 receptor affinity (IC₅₀ < 100 nM) due to urea-mediated hydrogen bonding. The target compound’s bromo and CF₃ groups may similarly enhance van der Waals interactions in hydrophobic binding pockets .
  • CCR5 Antagonists : Piperazine-based HIV-1 inhibitors (e.g., Sch-350634 in ) rely on trifluoromethylphenyl groups for CCR5 binding. The target compound’s 3-Bromo-5-CF₃ substitution could mimic this interaction but may introduce steric clashes in smaller binding sites .

Key Research Findings

  • Substituent Synergy : The combination of 3-Bromo and 5-CF₃ groups in the benzyl moiety optimizes both steric and electronic interactions for target binding, as seen in analogues with similar substitution patterns .
  • Ethyl vs. Methyl Piperazine : Ethyl substitution at the 4-position enhances metabolic stability but requires careful optimization to avoid excessive basicity, which can compromise selectivity .
  • Synthetic Flexibility : Modular synthesis routes (e.g., sequential alkylation and coupling) enable rapid diversification of piperazine derivatives for structure-activity relationship (SAR) studies .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Compound Calculated pKaH logP Solubility (pH 2) Metabolic Stability (t₁/₂, min)
1-(3-Bromo-5-CF₃-benzyl)-4-ethyl-piperazine* 8.0 3.2 High >60
3-TFMPP 7.1 2.5 Moderate 30–40
Sch-350634 6.8 4.0 Low >90
1-(2-Fluorobenzyl)piperazine triazole 7.5 2.8 High 45–55

*Estimated based on and analogues.

Biological Activity

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with significant substitutions that may influence its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the molecular formula C14H18BrF3N2 and a molecular weight of approximately 351.2053 g/mol. Its structure includes:

  • Piperazine core : A six-membered ring containing two nitrogen atoms.
  • 3-Bromo-5-trifluoromethyl-benzyl group : This substitution enhances lipophilicity and may affect receptor interactions.
  • 4-Ethyl group : This additional substitution can modulate the compound's pharmacokinetic properties.

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine's biological activity is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, which could explain its potential antidepressant and anxiolytic effects. The trifluoromethyl group is known to enhance binding affinity and lipophilicity, facilitating better membrane penetration and receptor interaction .
  • Enzyme Modulation : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound might exhibit anti-inflammatory properties through similar mechanisms .

Biological Activities

Table 1: Comparative Biological Activity of Piperazine Derivatives

Compound NameBiological ActivityReference
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazinePotential antidepressant and anxiolytic effects
FleroxacinAntiviral activity
VortioxetineMultitarget antidepressant activity

Notable Research Findings

  • A study highlighted the synthesis and biological evaluation of piperazine derivatives, showing that modifications like trifluoromethyl groups significantly enhance their pharmacological profiles .
  • Another investigation into related compounds demonstrated promising results in receptor binding assays, indicating potential therapeutic applications for mood disorders .

Q & A

Basic Research Questions

What synthetic strategies are effective for preparing 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 3-bromo-5-trifluoromethylbenzyl bromide with 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base (e.g., K₂CO₃) to facilitate alkylation .
  • Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purify via silica gel chromatography (ethyl acetate:hexane 1:8) .
  • Critical Parameters: Excess alkylating agent (1.2–1.5 equiv) and prolonged reaction times (6–24 h) improve yields. Side products (e.g., dialkylated derivatives) may require iterative optimization of stoichiometry .

How can researchers optimize the purification of this compound?

Methodological Answer:

  • Chromatography: Use gradient elution (e.g., hexane to ethyl acetate) on silica gel to separate closely related impurities, especially regioisomers or unreacted starting materials .
  • Crystallization: If the compound is crystalline, recrystallize from ethanol or dichloromethane/hexane mixtures. This is effective for removing trace solvents or inorganic salts .
  • Analytical Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or structural anomalies .

What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons (δ 7.2–7.8 ppm for bromo/trifluoromethyl-substituted benzene).
    • Piperazine methylene (δ 2.5–3.5 ppm) and ethyl group (δ 1.1–1.3 ppm for CH₃) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (expected m/z ~407.1 for C₁₅H₁₉BrF₃N₂⁺) .
  • Elemental Analysis: Validate C, H, N content (deviation <0.4% from theoretical values) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace Br with Cl, vary trifluoromethyl position) to assess effects on target binding .
  • In Vitro Assays:
    • Receptor Binding: Use radioligands (e.g., [³H]PAPP for 5-HT₁A receptors) to measure affinity (Ki) .
    • Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates .
  • Data Analysis: Compare IC₅₀ values and correlate with substituent electronic/hydrophobic properties using QSAR models .

What experimental approaches resolve contradictions in biological activity data?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., fixed ATP concentration for kinase assays) to rule out variability .
  • Off-Target Screening: Use panels of related receptors/enzymes (e.g., 5-HT₁B, dopamine D₂) to identify selectivity issues .
  • Metabolic Stability: Assess hepatic microsomal clearance to determine if rapid metabolism explains inconsistent in vivo vs. in vitro results .

How can computational modeling guide the design of derivatives with improved potency?

Methodological Answer:

  • Docking Studies: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., 5-HT₁A receptor). Focus on key residues (e.g., Asp³.³² for serotonin receptors) .
  • MD Simulations: Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability and identify substituents that enhance residence time .
  • ADMET Prediction: Tools like SwissADME predict logP, solubility, and BBB permeability to prioritize analogs with drug-like properties .

What strategies mitigate mechanism-based inactivation of metabolic enzymes (e.g., CYP2D6)?

Methodological Answer:

  • Metabolite Trapping: Incubate the compound with CYP2D6 and nucleophiles (e.g., glutathione) to identify reactive intermediates via LC-MS .
  • Kinetic Analysis: Determine Kinact and KI to quantify inactivation efficiency. Compare with known inhibitors (e.g., quinidine) .
  • Structural Modification: Introduce steric hindrance near the ethyl group or replace it with metabolically stable moieties (e.g., cyclopropyl) .

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